molecular formula C22H27N3O4 B2975672 N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide CAS No. 1351645-37-8

N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

Cat. No. B2975672
CAS RN: 1351645-37-8
M. Wt: 397.475
InChI Key: VGHGLPZFEKWQJK-UHFFFAOYSA-N
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Description

N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide is a useful research compound. Its molecular formula is C22H27N3O4 and its molecular weight is 397.475. The purity is usually 95%.
BenchChem offers high-quality N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Chemical Reactivity

Compounds related to N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide are synthesized through various chemical reactions, including 1,3-dipolar cycloaddition and dehydrogenation routes, highlighting their versatility in chemical synthesis. For example, tetrahydropyrrolo[2,1-a]isoquinolines, obtained by 1,3-dipolar cycloaddition reactions, showcase the potential for creating complex structures useful in medicinal chemistry and material science (Caira et al., 2014). Similarly, dehydrogenation of methyl 1,2,3,4-tetrahydroisoquinolin-2-yl- and β-carbolin-9-yl-acetates with palladium black generates anti-azomethine ylides, indicating a method for generating reactive intermediates for further chemical transformations (Grigg & Heaney, 1989).

Anticancer Research

A significant application of structurally related compounds is in the development of potential anticancer agents. Novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure have been synthesized and evaluated for antitumor activities against various cancer cell lines. These compounds have shown moderate to high levels of antitumor activities, suggesting the potential for developing new treatments for cancer (Fang et al., 2016).

Pharmacological Applications

Research on derivatives of 1,2,3,4-tetrahydroquinolines, similar to the compound , has demonstrated varied pharmacological activities. For instance, the synthesis and positive inotropic effect of certain derivatives highlight their potential as new positive inotropic agents, with implications for treating heart conditions by increasing cardiac contractility without significantly affecting heart rate (Santangelo et al., 1994).

properties

IUPAC Name

N-[(2,5-dimethylfuran-3-yl)methyl]-N'-[1-(2-methylpropanoyl)-3,4-dihydro-2H-quinolin-7-yl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-13(2)22(28)25-9-5-6-16-7-8-18(11-19(16)25)24-21(27)20(26)23-12-17-10-14(3)29-15(17)4/h7-8,10-11,13H,5-6,9,12H2,1-4H3,(H,23,26)(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGHGLPZFEKWQJK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)CNC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C(C)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-((2,5-dimethylfuran-3-yl)methyl)-N2-(1-isobutyryl-1,2,3,4-tetrahydroquinolin-7-yl)oxalamide

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